molecular formula C10H18KNO10S2 B10789426 Potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate

Potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate

Cat. No.: B10789426
M. Wt: 415.5 g/mol
InChI Key: IUBVMJHASFBYGW-UHFFFAOYSA-M
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Description

Potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a sulfanyl group, and a sulfate group, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate typically involves multiple steps:

    Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring with hydroxyl groups.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the enylideneamino group: This involves a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch reactors: Used for precise control over reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its reactive functional groups.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme studies: Used to study enzyme interactions due to its multiple reactive sites.

    Biomolecule labeling: Utilized in labeling biomolecules for detection and analysis.

Medicine

    Drug development: Investigated for potential therapeutic applications due to its bioactive properties.

    Diagnostics: Used in diagnostic assays for detecting specific biomolecules.

Industry

    Material science: Applied in the development of new materials with unique properties.

    Agriculture: Explored for use in agricultural chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its multiple hydroxyl groups allow for hydrogen bonding, while the sulfanyl and sulfate groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mangiferin: A similar compound with a xanthone core and multiple hydroxyl groups.

    Sinigrin: Another compound with a sulfanyl group and sulfate group.

Uniqueness

Potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C10H18KNO10S2

Molecular Weight

415.5 g/mol

IUPAC Name

potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate

InChI

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1

InChI Key

IUBVMJHASFBYGW-UHFFFAOYSA-M

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+]

Origin of Product

United States

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